![molecular formula C17H22ClNO B13547581 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)
1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a 4-methylphenyl group attached to an ethan-1-ol backbone, with an additional 4-methylphenylmethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethan-1-ol: A related compound with a simpler structure, often used as a starting material in organic synthesis.
1-(4-Methylphenyl)methylamine: Another similar compound with potential biological activities.
Uniqueness
1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol hydrochloride
- Molecular Formula : C16H23ClN2O
- Molecular Weight : 292.82 g/mol
Research indicates that this compound exhibits a range of biological activities, including:
Case Studies and Research Findings
- Antidepressant Activity :
- Antimicrobial Properties :
- Cytotoxicity Studies :
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with hazard codes indicating potential risks:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol hydrochloride, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via reductive amination. A primary amine (e.g., (4-methylphenyl)methylamine) reacts with a ketone precursor (e.g., 1-(4-methylphenyl)ethan-1-one) under catalytic hydrogenation (H₂/Pd-C) or using sodium borohydride as a reducing agent. Post-synthesis, hydrochlorination is achieved via HCl gas or concentrated HCl in ethanol .
- Key Parameters :
- Temperature : Optimal at 25–50°C to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., ethanol, THF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound, and how are they applied?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 300.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .
Q. What pharmacological activities are associated with this compound, and what mechanistic insights exist?
- Activity : Structural analogs (e.g., Co 101244 hydrochloride) exhibit NMDA receptor antagonism, suggesting potential neuroprotective effects against excitotoxicity .
- Mechanism : The secondary amine and aromatic methyl groups may enhance blood-brain barrier permeability and receptor binding affinity. Competitive inhibition at the NR2B subunit of NMDA receptors is hypothesized .
Advanced Research Questions
Q. How do reaction dynamics (e.g., homolysis/heterolysis) influence the stability of intermediates during synthesis?
- Insight : Picosecond kinetic studies on similar (4-methylphenyl)-methyl chlorides reveal that polar solvents (e.g., acetonitrile) favor heterolytic cleavage (SN1 pathways), while non-polar solvents stabilize radical intermediates. Temperature >50°C accelerates degradation, necessitating controlled conditions .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
- SAR Analysis :
- Methyl Substitution : Para-methyl groups on the phenyl ring enhance lipophilicity and receptor binding (IC₅₀ improved by ~30% vs. non-methyl analogs) .
- Aminoethanol Backbone : Secondary amines show higher metabolic stability than tertiary analogs in hepatic microsome assays .
Q. How can contradictory data on receptor binding affinity across studies be resolved?
- Resolution Strategy :
- Assay Variability : Compare radioligand binding (³H-MK-801) vs. electrophysiological patch-clamp methods. Discrepancies may arise from differences in membrane potential or co-agonist (glycine) concentrations .
- Statistical Analysis : Apply multivariate regression to normalize for variables (e.g., pH, temperature) .
Q. What biocatalytic approaches could optimize the synthesis of this compound?
- Proposal : Use engineered transaminases or imine reductases for enantioselective amination. For example, Aspergillus spp. enzymes catalyze reductive amination at 30°C, pH 7.5, with >90% enantiomeric excess .
Q. What are the dominant degradation pathways under accelerated stability testing?
- Pathways :
- Oxidation : Hydroxyl group oxidation to ketone (detectable via FT-IR at 1700 cm⁻¹) .
- Hydrolysis : Acidic conditions (pH <3) cleave the C-N bond, forming 4-methylbenzyl alcohol and secondary amine byproducts .
Q. How can impurity profiling be conducted to meet ICH guidelines?
- Method : Use LC-MS/MS with charged aerosol detection (CAD) to identify impurities (e.g., N-methyl byproducts). Quantify using EP reference standards (e.g., Impurity G(EP)) with a detection limit of 0.1% .
Q. What computational models predict the compound’s pharmacokinetics and binding modes?
Properties
Molecular Formula |
C17H22ClNO |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-[(4-methylphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-3-7-15(8-4-13)11-18-12-17(19)16-9-5-14(2)6-10-16;/h3-10,17-19H,11-12H2,1-2H3;1H |
InChI Key |
ZVJODXDYJJZCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.